2-Bromo-4-fluoro-5-methoxybenzoic acid
Overview
Description
2-Bromo-4-fluoro-5-methoxybenzoic acid is a chemical compound with the CAS Number: 64695-99-4 . It has a molecular weight of 249.04 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-fluoro-4-methoxybenzoic acid . The InChI code is 1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
2-Bromo-4-fluoro-5-methoxybenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 201-202°C .Scientific Research Applications
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Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
- Application Summary: “2-Bromo-4-fluoro-5-methoxybenzoic acid” is used in the synthesis of “3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one” and "2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one" . These compounds are likely used in further chemical reactions or biological studies.
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
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Synthesis of Boron-Containing Anti-Fungal Agents
- Application Summary: “2-Bromo-4-fluoro-5-methoxybenzoic acid” is used in the preparation of boron-containing anti-fungal agents . These agents could potentially be used in the treatment of fungal infections.
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
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Synthesis of Urolithin Derivatives
- Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been found to exhibit anti-inflammatory and antioxidant effects.
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
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Synthesis of Substituted Aminobenzacridines
- Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of substituted aminobenzacridines . These compounds are likely used in further chemical reactions or biological studies.
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
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Synthesis of Isoindolinone Derivatives
- Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of isoindolinone derivatives . Isoindolinones are a class of organic compounds that are used in various chemical reactions and biological studies.
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
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Synthesis of 8-Chloro-2-Methoxydibenzo[b,f]thiepin-10(11H)-one and Its 3-Methoxy Derivative
- Application Summary: “2-Bromo-5-methoxybenzoic acid” is used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are likely used in further chemical reactions or biological studies.
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for these reactions .
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-bromo-4-fluoro-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECJSMILDFGZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700771 | |
Record name | 2-Bromo-4-fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-methoxybenzoic acid | |
CAS RN |
1007455-21-1 | |
Record name | 2-Bromo-4-fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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